An In-Depth Technical Guide to N-(4-fluorophenyl)prop-2-enamide: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to N-(4-fluorophenyl)prop-2-enamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-(4-fluorophenyl)prop-2-enamide, a member of the acrylamide family, represents a molecule of significant interest in the fields of medicinal chemistry and material science. Its unique chemical architecture, featuring a reactive acrylamide moiety coupled with a fluorinated phenyl ring, provides a versatile scaffold for the development of novel therapeutic agents and functional polymers. This guide, intended for researchers and professionals in drug development, offers a comprehensive overview of the synthesis, structural characterization, and potential applications of this compound, grounded in established scientific principles and experimental data.
Molecular Structure and Physicochemical Properties
N-(4-fluorophenyl)prop-2-enamide possesses a well-defined molecular structure that dictates its chemical behavior and potential for interaction with biological systems.
Chemical Structure:
Caption: Chemical structure of N-(4-fluorophenyl)prop-2-enamide.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1] |
| CAS Number | 60252-77-9 | [1] |
| Appearance | White solid | |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | Inferred from similar compounds[2] |
Synthesis of N-(4-fluorophenyl)prop-2-enamide
The synthesis of N-(4-fluorophenyl)prop-2-enamide is typically achieved through the acylation of 4-fluoroaniline with acryloyl chloride. This standard amide bond formation is a robust and high-yielding reaction.
Reaction Scheme:
Caption: Synthesis of N-(4-fluorophenyl)prop-2-enamide.
Detailed Experimental Protocol:
This protocol is adapted from a general procedure for the synthesis of N-aryl acrylamides.
Materials:
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4-Fluoroaniline
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Acryloyl chloride (freshly prepared or distilled)
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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2 M Hydrochloric acid (HCl) aqueous solution
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Saturated sodium bicarbonate (NaHCO₃) aqueous solution
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Brine (saturated NaCl aqueous solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, acryloyl chloride (1.1 eq) is added dropwise with stirring at 0 °C.
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The reaction mixture is then stirred for 2 hours at room temperature.
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Upon completion (monitored by TLC), the reaction is quenched by adding deionized water.
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The organic phase is separated and washed sequentially with 2 M HCl aqueous solution, saturated NaHCO₃ aqueous solution, and brine.
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The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
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The resulting crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield N-(4-fluorophenyl)prop-2-enamide as a white solid. A 92% yield has been reported for this reaction.[3]
Causality Behind Experimental Choices:
-
Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct formed during the acylation reaction, driving the equilibrium towards the product side.
-
Anhydrous Conditions: The use of anhydrous solvent is crucial as acryloyl chloride is highly reactive towards water, which would lead to the formation of acrylic acid and reduce the yield of the desired amide.
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Washing Steps: The series of washes with acidic and basic solutions are performed to remove unreacted starting materials and byproducts, ensuring the purity of the final product.
Spectroscopic Characterization
The structural integrity of N-(4-fluorophenyl)prop-2-enamide is confirmed through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation:
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Molecular Ion (M⁺): m/z 165, corresponding to the molecular weight of the compound. This has been experimentally observed.[3]
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Base Peak: m/z 111, resulting from the loss of the acryloyl group (C₃H₃O), is the most abundant fragment.[3]
Caption: Proposed mass fragmentation of N-(4-fluorophenyl)prop-2-enamide.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Expected Characteristic IR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic & Vinylic |
| ~1660 | C=O Stretch (Amide I) | Amide |
| ~1600 | C=C Stretch | Alkene |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1240 | C-F Stretch | Aryl-Fluoride |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Expected Chemical Shifts):
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Vinyl Protons (3H): Multiplets in the range of δ 5.8-6.5 ppm.
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Aromatic Protons (4H): Two sets of doublets or multiplets in the range of δ 7.0-7.7 ppm, characteristic of a para-substituted benzene ring.
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Amide Proton (1H): A broad singlet typically observed between δ 8.0-10.0 ppm.
¹³C NMR (Expected Chemical Shifts):
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Carbonyl Carbon (C=O): δ ~164 ppm.
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Aromatic Carbons: Signals between δ 115-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF).
-
Vinylic Carbons (CH₂=CH): Signals between δ 125-132 ppm.
Potential Applications in Drug Development and Material Science
The unique structural features of N-(4-fluorophenyl)prop-2-enamide make it a valuable building block in several areas of research.
-
Pharmaceuticals: The acrylamide moiety can act as a Michael acceptor, enabling covalent bonding with target proteins. This is a strategy employed in the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action. The fluorophenyl group can improve metabolic stability and binding affinity through favorable interactions with protein targets. Acrylamide derivatives have shown potential as anticancer agents and for the treatment of neuropathic pain.[4][5]
-
Material Science: The vinyl group allows for polymerization, making N-(4-fluorophenyl)prop-2-enamide a useful monomer for the synthesis of functional polymers. These polymers may have applications in areas such as hydrogels for drug delivery, coatings, and adhesives.
Safety and Handling
N-(4-fluorophenyl)prop-2-enamide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
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